molecular formula C23H23BrN2O3S B7687117 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B7687117
M. Wt: 487.4 g/mol
InChI Key: KFMNWJHGYYUFLA-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a bromophenyl group, and a dimethylphenyl group attached to an acetamide backbone

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17-8-13-22(18(2)14-17)25-23(27)16-26(15-19-9-11-20(24)12-10-19)30(28,29)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNWJHGYYUFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonic acid with thionyl chloride under reflux conditions.

    Preparation of the bromophenylmethylamine: This involves the bromination of toluene to form 4-bromotoluene, followed by the conversion to 4-bromobenzylamine using ammonia.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 4-bromobenzylamine in the presence of a base such as triethylamine to form the intermediate sulfonamide.

    Acetamide formation: The intermediate sulfonamide is then reacted with 2,4-dimethylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide
  • 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide
  • 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

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